molecular formula C16H21ClN2O3 B592277 tert-Butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate CAS No. 897445-35-1

tert-Butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate

Cat. No.: B592277
CAS No.: 897445-35-1
M. Wt: 324.805
InChI Key: ZWIWAMXFONGDIO-UHFFFAOYSA-N
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Description

Historical Development and Scientific Context

The discovery of piperazine derivatives traces back to the mid-20th century, with Burroughs Wellcome & Company’s early work on antihelminthic agents. While benzylpiperazine (BZP) initially emerged as a potential therapeutic, its amphetamine-like side effects redirected research toward structurally refined analogues. tert-Butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate represents a modern iteration of this lineage, optimized for stability and synthetic utility. Its development aligns with advances in protecting-group chemistry, where the tert-butyloxycarbonyl (Boc) group enhances solubility and facilitates selective reactions. The compound’s 4-chlorobenzoyl moiety reflects strategic modifications to improve binding interactions in medicinal chemistry applications.

Nomenclature and Identification Parameters

The compound’s systematic IUPAC name, tert-butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate, delineates its structure: a piperazine core with a Boc-protected amine and a 4-chlorobenzoyl substituent. Key identifiers include:

Parameter Value Source
Molecular formula C₁₆H₂₁ClN₂O₃
Molecular weight 324.81 g/mol
CAS Registry Number 897445-35-1
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(Cl)C=C2
ChemSpider ID 25123596

Spectroscopic data, such as NMR and IR, further confirm its identity, with characteristic peaks for the Boc group (≈1700 cm⁻¹ for carbonyl) and aromatic C-Cl (≈750 cm⁻¹).

Significance in Piperazine Chemistry Research

Piperazine derivatives are pivotal in drug discovery due to their conformational flexibility and ability to modulate biological targets. This compound serves as a versatile intermediate in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Its chlorine atom enhances electron-withdrawing effects, stabilizing transition states in nucleophilic acyl substitutions. Comparative studies highlight its superior stability over non-Boc-protected analogues, enabling efficient multistep syntheses.

Overview of Benzoyl-Piperazine Carboxylate Compounds

Benzoyl-piperazine carboxylates are characterized by their dual functional groups: a benzoyl moiety for target engagement and a carboxylate ester for synthetic manipulation. Structural variations include:

Compound Substituent Key Application
tert-Butyl 4-(4-aminobenzoyl)piperazine-1-carboxylate -NH₂ Anticancer agent synthesis
tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate -CH₃ Enzyme inhibition studies
tert-Butyl 4-(3-chlorobenzoyl)piperazine-1-carboxylate 3-Cl Antimicrobial research

The 4-chloro derivative distinguishes itself through enhanced lipophilicity (logP ≈3.17), improving membrane permeability in cellular assays. X-ray crystallography of analogous compounds reveals planar benzoyl groups facilitating π-π stacking with aromatic residues in enzyme active sites.

Properties

IUPAC Name

tert-butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIWAMXFONGDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Step 1: Boc Protection of Piperazine
    Piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or toluene at 0–25°C. Triethylamine (TEA) is added to neutralize HCl, achieving yields of 85–94%. Industrial-scale adaptations use automated reactors with in-line pH monitoring to minimize side products like di-Boc derivatives.

  • Step 2: Acylation with 4-Chlorobenzoyl Chloride
    Boc-piperazine (1 equiv) and 4-chlorobenzoyl chloride (1.1 equiv) are combined in DCM or toluene with TEA (1.5 equiv) at 0°C, gradually warming to room temperature. The reaction completes within 4–6 hours, yielding 72–78% after column chromatography (silica gel, 20–30% ethyl acetate/hexane). Microwave-assisted acylation (60°C, 30 min) enhances efficiency, achieving 89% yield with reduced solvent volumes.

Key Data:

ParameterValueSource
SolventDCM, toluene
Temperature0°C → RT or 60°C (microwave)
Yield (Traditional)72–78%
Yield (Microwave)89%
Purity (HPLC)>95%

One-Pot Tandem Protection-Acylation

Recent advancements enable a one-pot synthesis without isolating Boc-piperazine. Piperazine, Boc₂O, and 4-chlorobenzoyl chloride are sequentially added to DCM with TEA at 0°C. After Boc protection (2 hours), the reaction is warmed to 25°C for acylation (6 hours), achieving 68% overall yield. This method reduces purification steps but requires precise stoichiometry to avoid over-acylation.

Industrial Adaptations:

  • Continuous Flow Systems : Tubular reactors with segmented flow enhance mixing and heat transfer, scaling to kilogram batches with 65–70% yield.

  • Solvent Recycling : Toluene is recovered via distillation, aligning with green chemistry principles.

Alternative Coupling Reagent Strategies

For substrates sensitive to acyl chlorides, 4-chlorobenzoic acid is activated using carbodiimides (e.g., EDCI/HOAt) or phosphonium salts (e.g., PyBOP). Boc-piperazine reacts with the activated ester in DMF or THF, yielding 60–65% after 12–18 hours. While avoiding HCl generation, this method is less cost-effective due to reagent expenses.

Comparative Analysis:

MethodAcyl ChlorideCoupling Reagent
Yield72–89%60–65%
Reaction Time4–6 hours12–18 hours
Cost (USD/kg product)$120–150$220–250
ScalabilityHighModerate

Photocatalytic C–N Bond Formation

Emerging methodologies adopt photoredox catalysis for C–N bond formation. A 2025 study demonstrated visible-light-mediated coupling between 4-chlorobenzoic acid derivatives and Boc-piperazine using an acridine photocatalyst (e.g., Mes-Acr⁺) and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant. Irradiation with blue LEDs (450 nm) in dichloroethane for 10 hours achieves 82% yield, circumventing traditional acylating agents.

Advantages and Limitations:

  • Pros : No acyl chloride handling, milder conditions, and reduced waste.

  • Cons : Requires specialized equipment, higher catalyst loading (10 mol%), and longer reaction times.

Industrial-Scale Production and Purification

Large-scale synthesis (≥100 kg) employs continuous stirred-tank reactors (CSTRs) with the following parameters:

  • Reagent Ratios : Boc-piperazine : 4-chlorobenzoyl chloride : TEA = 1 : 1.05 : 1.5

  • Temperature Control : 0–5°C (jacketed reactors)

  • Workup : Liquid-liquid extraction (ethyl acetate/water), followed by crystallization from ethanol/water (3:1) to afford 98.5% purity.

Quality Control Metrics:

ParameterSpecification
HPLC Purity≥98.5%
Residual Solvents<500 ppm (ICH Q3C)
Heavy Metals<10 ppm (Pb, Cd, Hg)

Comparative Evaluation of Synthetic Routes

The table below summarizes critical metrics for each method:

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Conventional Acylation72–8995–98.50.45–0.60High
One-Pot Tandem6893–960.40–0.55Moderate
Coupling Reagents60–6590–940.80–1.20Low
Photocatalytic8297–991.50–2.00Low

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate is primarily related to its ability to interact with biological targets through its piperazine ring. The piperazine ring can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. This compound’s specific molecular targets and pathways depend on the context of its use in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of tert-butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate differ in the substituents attached to the piperazine ring. These variations significantly impact solubility, stability, and biological activity. Below is a comparative analysis of select analogues:

Compound Name Substituent Molecular Weight (g/mol) Key Properties Synthetic Method
This compound 4-Chlorobenzoyl 338.81 High lipophilicity (LogP ~3.2); stable in neutral media Amidation of tert-butyl piperazine-1-carboxylate with 4-chlorobenzoyl chloride
tert-Butyl 4-(3-nitrophenoxy)butanoylpiperazine-1-carboxylate (33) 3-Nitrophenoxybutanoyl 451.47 Moderate solubility in polar solvents; nitro group may act as a prodrug feature HOAt/EDCI-mediated coupling
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Piperidin-4-yl 269.38 Enhanced basicity (pKa ~9.5); high BBB permeability potential Reductive amination
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate 4-Amino-2-cyanophenyl 331.39 Polar (TPSA ~85 Ų); potential for hydrogen bonding CuI-catalyzed amination
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate 2-Diazoacetyl 269.29 Photoreactive; used in intramolecular C–H insertion reactions Bromoacetyl precursor + tetramethylguanidine

Physicochemical and Stability Comparisons

  • Lipophilicity: The 4-chlorobenzoyl group confers higher lipophilicity (LogP ~3.2) compared to polar substituents like 4-amino-2-cyanophenyl (LogP ~1.8) . This impacts membrane permeability and bioavailability.
  • Stability : Compounds with electron-withdrawing groups (e.g., nitro in 33 ) may undergo degradation under acidic conditions, as seen in simulated gastric fluid instability for triazole-containing analogues . The 4-chloro derivative exhibits greater stability in neutral and acidic media due to reduced electrophilicity .
  • Hydrogen Bonding: The 4-amino-2-cyanophenyl analogue forms intramolecular N–H⋯N and N–H⋯O bonds, enhancing crystalline stability . In contrast, the diazoacetyl derivative exhibits weak C–H⋯O interactions in its crystal lattice .

Crystallographic Insights

  • Chlorobenzoyl Derivative : Predicted to adopt a chair conformation for the piperazine ring, with the Boc group in an equatorial position (based on analogous structures) .
  • Diazoacetyl Derivative: Exhibits a planar diazo group and weak C–H⋯O hydrogen bonds, forming a monoclinic crystal lattice (space group P2₁/c) .

Biological Activity

Tert-butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate is a synthetic compound belonging to the class of piperazines, which are widely investigated for their biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various diseases. This article delves into the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound includes a piperazine ring substituted with a tert-butyl group and a 4-chlorobenzoyl moiety. This configuration is critical for its biological interactions.

Molecular Formula

  • Molecular Formula : C_{15}H_{18}ClN_{2}O_{2}
  • Molecular Weight : 300.77 g/mol

Synthesis and Reaction Mechanisms

The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with tert-butyl piperazine-1-carboxylate under basic conditions, often utilizing solvents like dichloromethane or tetrahydrofuran. The reaction is catalyzed by bases such as triethylamine.

Antimicrobial Properties

Studies have shown that compounds derived from tert-butyl piperazine-1-carboxylate exhibit significant antimicrobial activity. The presence of the piperazine moiety enhances interaction with microbial targets, leading to effective inhibition of bacterial growth. For instance, derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth at micromolar concentrations.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation. The compound's mechanism involves interaction with specific cellular receptors and enzymes that regulate cell cycle progression and survival.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The piperazine ring facilitates hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. Specific molecular targets include:

  • Enzymes : Inhibition of enzymes related to cancer progression and microbial metabolism.
  • Receptors : Modulation of receptor activity that affects cellular signaling pathways.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several piperazine derivatives, including this compound. The compound exhibited significant inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) at concentrations as low as 10 µg/mL .

Study 2: Anticancer Activity

In another study focused on cancer cell lines, the compound was found to reduce cell viability significantly in a dose-dependent manner. The IC50 values were determined for various cancer types, demonstrating effectiveness particularly against breast and lung cancer cells.

Data Table: Biological Activity Summary

Biological Activity Effect Concentration (µg/mL) Reference
AntimicrobialInhibition of S. aureus10
AntimicrobialInhibition of E. coli20
AnticancerCell viability reductionVaries (IC50 < 50)

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling a piperazine derivative with a 4-chlorobenzoyl group under nucleophilic acyl substitution conditions. A common approach uses:

  • Step 1: Protection of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group.
  • Step 2: Reaction with 4-chlorobenzoyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like 1,4-dioxane or DMF at 80–110°C .
  • Yield Optimization: Adjusting stoichiometry (e.g., 1.5:1 ratio of piperazine to acyl chloride), solvent choice, and reaction time (e.g., 12–24 hours) can improve yields to >80% .
  • Purification: Silica gel chromatography with gradients of hexane/ethyl acetate (8:1 to 4:1) is effective .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Key signals include the tert-butyl singlet at δ ~1.45 ppm and aromatic protons from the 4-chlorobenzoyl group (δ ~7.4–7.8 ppm). Piperazine protons appear as multiplets between δ 3.4–3.8 ppm .
    • ¹³C NMR: The carbonyl carbon of the benzoyl group resonates at δ ~165–170 ppm, while the Boc carbonyl appears at δ ~155 ppm .
  • Mass Spectrometry (MS): ESI-MS typically shows [M+H-100]+ fragments due to Boc group loss, with molecular ion peaks matching the theoretical m/z (e.g., 342 for brominated analogs) .
  • X-ray Crystallography: Used to confirm stereochemistry and hydrogen-bonding patterns in derivatives (e.g., C=O···H-N interactions in crystal lattices) .

Advanced Research Questions

Q. How can regioselectivity challenges in piperazine functionalization be addressed during derivatization?

Methodological Answer: Regioselectivity in piperazine substitution is influenced by:

  • Steric Effects: Bulky groups (e.g., Boc) direct electrophiles to less hindered nitrogen atoms.
  • Electronic Effects: Electron-withdrawing groups (e.g., 4-chlorobenzoyl) deactivate adjacent nitrogens, favoring substitution at distal sites.
  • Example: In Suzuki-Miyaura couplings, use of Pd catalysts with ligands (e.g., SPhos) enhances selectivity for aryl halide substitution on the benzoyl moiety .
  • Validation: Monitor reaction progress via TLC or LC-MS to identify intermediates and optimize conditions .

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

Methodological Answer:

  • Cross-Validation: Combine multiple techniques (e.g., 2D NMR, HRMS, and X-ray) to confirm assignments. For example:
    • NOESY/ROESY: Identifies spatial proximity of protons (e.g., piperazine CH₂ groups to aromatic protons) .
    • Density Functional Theory (DFT): Computes theoretical NMR shifts to match experimental data .
  • Case Study: Discrepancies in carbonyl stretching frequencies (IR) may arise from polymorphism; X-ray diffraction resolves this by confirming crystal packing effects .

Q. How can this compound serve as a precursor in targeted drug discovery?

Methodological Answer:

  • Pharmacophore Modification: The 4-chlorobenzoyl group enhances lipophilicity and target binding (e.g., kinase inhibition).
  • Case Study: Piperazine-Boc derivatives are key intermediates for:
    • PROTACs: Functionalize the Boc group with E3 ligase ligands (e.g., thalidomide analogs) .
    • Antimicrobial Agents: Introduce hydrazide or triazole moieties via nucleophilic substitution .
  • Biological Screening: Use in vitro assays (e.g., enzyme inhibition, cell viability) to prioritize derivatives. For example, hydrazide derivatives show moderate antifungal activity .

Q. What are the implications of crystal packing and hydrogen bonding on the compound’s stability?

Methodological Answer:

  • X-ray Analysis: The compound’s tert-butyl group creates steric bulk, influencing crystal symmetry (e.g., monoclinic vs. triclinic systems) .
  • Hydrogen Bonds: Carbamate N-H···O=C interactions stabilize the lattice, with bond lengths of ~2.8–3.0 Å .
  • Stability: Strong intra-/intermolecular H-bonds reduce hygroscopicity, making the compound suitable for long-term storage .

Q. How can computational methods predict reactivity and optimize synthetic pathways?

Methodological Answer:

  • Molecular Modeling: Tools like Gaussian or Schrödinger predict:
    • Reaction Pathways: Transition states for nucleophilic substitutions (e.g., activation energies for benzoylation).
    • Solvent Effects: COSMO-RS simulations identify optimal solvents (e.g., dioxane vs. DMF) for solubility and reactivity .
  • Machine Learning: Train models on existing reaction data (e.g., yields from –3) to recommend conditions for new derivatives .

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